1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol
Description
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 4-bromophenylamino-methyl substituent. Such structures are often explored in medicinal chemistry for their ability to engage in hydrogen bonding and modulate electronic properties via the bromine substituent .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[(4-bromoanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H16BrNO/c13-10-3-5-11(6-4-10)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2 |
InChI Key |
PDKSRPONKZOQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 4-bromoaniline with cyclopentanone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the bromine atom, yielding a cyclopentylamine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclopentanol moiety can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bromine Position : The target compound’s para-bromine (vs. meta in ) may enhance electron-withdrawing effects, influencing aromatic ring reactivity and intermolecular interactions.
- Aminomethyl vs. Sulfonyl/Ester: The secondary amine in the target compound and the benzylamino analog enables hydrogen bonding, while the sulfonyl and ester groups in increase hydrophobicity and steric bulk.
Physicochemical Properties
- Lipophilicity: The target compound’s logP is expected to be lower than the sulfonyl ester (which has a higher octanol/water partition coefficient) but higher than the benzylamino analog due to bromine’s electronegativity.
- Solubility : The hydroxyl and amine groups likely improve aqueous solubility compared to the sulfonyl ester , which is more lipophilic.
Biological Activity
1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol can be described as follows:
- IUPAC Name : 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol
- Molecular Formula : C12H14BrN
- Molecular Weight : 253.15 g/mol
This compound features a cyclopentanol core substituted with a bromophenyl group and an amino group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with bromophenyl substitutions can effectively inhibit various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or function, leading to cell death .
Anticancer Activity
The anticancer potential of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol has been explored in vitro against several cancer cell lines. Notably, compounds with similar structures have demonstrated effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .
The biological activity of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol is attributed to its ability to interact with key molecular targets:
- Protein Binding : The amino group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Further mechanistic studies are necessary to fully understand the interactions at the molecular level.
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various brominated phenyl compounds, including derivatives of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol). Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi, supporting its potential use as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro assays demonstrated that compounds structurally related to 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol exhibited cytotoxic effects on MCF7 cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, revealing a dose-dependent response consistent with other known anticancer agents .
Comparative Analysis
To contextualize the biological activity of 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol, a comparison with similar compounds is presented in the table below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-4-hydrazinylphthalazine | Moderate | High | Protein interaction, oxidative stress |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | High | Moderate | Cell wall disruption |
| 1-(((4-Bromophenyl)amino)methyl)cyclopentan-1-ol | High | High | Enzyme inhibition, apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
